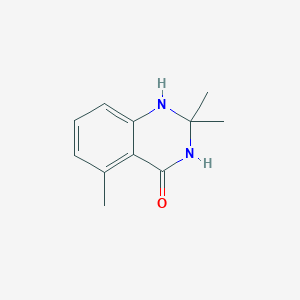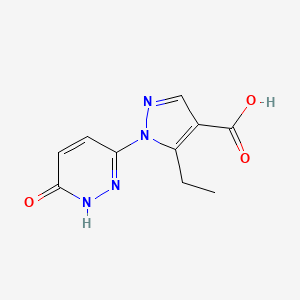
2-Bromo-4-tert-butylbenzaldehyde
Übersicht
Beschreibung
2-Bromo-4-tert-butylbenzaldehyde is an organic compound with the molecular formula C11H13BrO . It has a molecular weight of 241.13 . It is used in various chemical reactions as an intermediate .
Synthesis Analysis
The synthesis of 4-tert-Butylbenzaldehyde, a related compound, is reported to be formed during the partial oxidation of 4-tert-butyltoluene by hydrogen peroxide in glacial acetic acid, catalyzed by bromide ions in combination with cobalt (II) acetate or cerium (III) acetate .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13BrO/c1-11(2,3)9-5-4-8(7-13)10(12)6-9/h4-7H,1-3H3 .The physical form of this compound is not specified in the available resources .
Wissenschaftliche Forschungsanwendungen
Catalytic Oxidation Processes
Research has explored the catalytic oxidation of related compounds to 2-Bromo-4-tert-butylbenzaldehyde. For example, the partial oxidation of 4-tert-butyltoluene to 4-tert-butylbenzaldehyde using hydrogen peroxide and various catalysts shows significant insights into reaction mechanisms and selectivity (van de Water et al., 2007). Another study investigates the inhibition of this oxidation process, which is crucial for optimizing industrial applications (Amin & Beattie, 2003).
Synthetic Chemistry Applications
This compound derivatives play a critical role in synthetic chemistry. A review on the advancement of bromovinyl aldehyde chemistry, including 2-bromobenzaldehydes, underlines their importance in synthesizing biologically and medicinally relevant compounds (Ghosh & Ray, 2017).
Thermophysical Properties
The study of thermophysical properties of related compounds, such as 4-tert-butylbenzaldehyde, provides essential data for various industrial applications. One study reports on the vapor pressure and other properties of 4-tert-butylbenzaldehyde, which are critical in manufacturing processes (Kosuru et al., 2019).
Material Science and Catalysis
In material science, derivatives of this compound are used in catalysis. For example, a study on the heterogenization of a molybdenum Schiff base complex as a magnetic nanocatalyst highlights the role of related compounds in innovative catalytic processes (Rayati & Abdolalian, 2013).
Cross-Coupling Chemical Reactions
Cross-coupling reactions involving brominated aldehydes, including those similar to this compound, have significant implications in creating complex chemical structures. Studies like the one on palladium-complex catalyzed Suzuki cross-coupling reactions illustrate these applications (Wang et al., 2014).
Safety and Hazards
The safety information for 2-Bromo-4-tert-butylbenzaldehyde indicates that it may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Eigenschaften
IUPAC Name |
2-bromo-4-tert-butylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-11(2,3)9-5-4-8(7-13)10(12)6-9/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCSDKHZXVXDMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652223 | |
| Record name | 2-Bromo-4-tert-butylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
246139-77-5 | |
| Record name | 2-Bromo-4-(1,1-dimethylethyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=246139-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-tert-butylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propan-2-one](/img/structure/B1517213.png)

![2-{[(2,5-Dimethoxyphenyl)methyl]amino}ethan-1-ol](/img/structure/B1517217.png)
![6-Bromo-8-nitroimidazo[1,2-a]pyridine](/img/structure/B1517218.png)
![3-[(Thiophen-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B1517219.png)
![3-(aminomethyl)-N-[(3-fluorophenyl)methyl]benzene-1-sulfonamide](/img/structure/B1517220.png)
![4-Iodobenzo[d]thiazol-2-amine](/img/structure/B1517221.png)
![5-bromo-N-[3-(1H-imidazol-1-yl)propyl]pyridin-2-amine](/img/structure/B1517222.png)
![3-amino-N-[4-(hydrazinocarbonyl)phenyl]benzenesulfonamide](/img/structure/B1517225.png)


![6-Bromoimidazo[1,2-a]pyrazine](/img/structure/B1517230.png)

